1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride

Salt selection Solid-state chemistry Medicinal chemistry workflow

1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride (CAS 2365228-41-5) is a fluorinated biaryl amine presented as a dihydrochloride salt (C₁₃H₁₅Cl₂FN₂, MW 289.18 g/mol). The compound features a 5-fluoropyridin-2-yl group linked via a para-phenylene spacer to an α-methylbenzylamine moiety.

Molecular Formula C13H15Cl2FN2
Molecular Weight 289.17 g/mol
Cat. No. B12069863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride
Molecular FormulaC13H15Cl2FN2
Molecular Weight289.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=NC=C(C=C2)F)N.Cl.Cl
InChIInChI=1S/C13H13FN2.2ClH/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(14)8-16-13;;/h2-9H,15H2,1H3;2*1H
InChIKeyRDVMLEMJAKBMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine Dihydrochloride – A Biaryl Amine Building Block for Kinase-Targeted Synthesis


1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride (CAS 2365228-41-5) is a fluorinated biaryl amine presented as a dihydrochloride salt (C₁₃H₁₅Cl₂FN₂, MW 289.18 g/mol) [1]. The compound features a 5-fluoropyridin-2-yl group linked via a para-phenylene spacer to an α-methylbenzylamine moiety. This scaffold is a privileged intermediate in the synthesis of kinase inhibitors, particularly those targeting anaplastic lymphoma kinase (ALK) and Janus kinase 2 (JAK2) [2]. The dihydrochloride salt form is designed to enhance aqueous solubility, crystallinity, and long-term storage stability compared to the corresponding free base, addressing common handling challenges encountered during medicinal chemistry workflows [1].

Why Generic Substitution of 1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine Analogs Risks Synthetic and Pharmacophoric Mismatch


The specific combination of the 5-fluoropyridin-2-yl group, the para-phenylene spacer, and the dihydrochloride salt form in 1-(4-(5-fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride cannot be interchanged freely with simpler pyridyl-ethanamine analogs or alternative salt forms without quantitative consequences. Replacing the biaryl scaffold with a monoaryl analog (e.g., 1-(5-fluoropyridin-2-yl)ethanamine, CAS 915720-57-9) eliminates the extended π-surface and conformational rigidity required for certain kinase binding pockets [1]. Substituting the dihydrochloride salt with the free base alters solubility, hygroscopicity, and weighability [2]. Even regioisomeric fluorine placement (e.g., 4-fluoro or 6-fluoro pyridyl analogs) can redirect hydrogen-bonding interactions with the target hinge region, as documented in ALK co-crystal structures [1]. The following quantitative evidence section details these differentiation dimensions.

1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine Dihydrochloride – Quantitative Evidence for Differentiated Selection


Dihydrochloride Salt vs. Free Base: Molecular Weight, Crystallinity, and Handling Performance

The dihydrochloride salt form of the target compound (MW 289.18 g/mol) exhibits a molecular weight increase of 33.7% relative to the free base (C₁₃H₁₃FN₂, MW 216.26 g/mol, calculated) [1]. This salt formation is consistently associated with improved crystallinity and reduced hygroscopicity in primary amine dihydrochloride salts, translating to more accurate weighability and dosing in parallel synthesis and preclinical formulation [2]. While no head-to-head solubility comparison for this specific compound is publicly available, the dihydrochloride salt form of structurally analogous 1-(6-methylpyridin-3-yl)ethanamine dihydrochloride has been explicitly reported to offer enhanced aqueous solubility and shelf-life stability compared to its free base [2].

Salt selection Solid-state chemistry Medicinal chemistry workflow

Biaryl Scaffold vs. Monoaryl Analog: Molecular Topology and Lipophilicity Without PSA Penalty

Comparing the target biaryl compound to the widely employed monoaryl analog 1-(5-fluoropyridin-2-yl)ethanamine (CAS 915720-57-9), the key structural difference is the addition of a para-phenylene spacer. The molecular weight increases from 140.16 g/mol to 289.18 g/mol (dihydrochloride) or 216.26 g/mol (free base equivalent), a gain of 76.1 Da for the free amine [1][2]. Despite the substantially larger scaffold, the topological polar surface area (TPSA) remains identical at 38.9 Ų [1][3]. The computed logP for the monoaryl analog is 1.94 ; the addition of the phenyl ring extends the hydrophobic surface and π-stacking capability without altering the polar functionality, a favorable profile for occupying deeper, lipophilic sub-pockets in kinase active sites as evidenced by ALK co-crystal structures containing the biaryl motif [4].

Kinase inhibitor design Physicochemical property optimization Scaffold hopping

5-Fluoropyridin-2-yl Pharmacophore: Co-crystal Validation for ALK Hinge Binding vs. Alternative Fluoro-Regioisomers

The 5-fluoropyridin-2-yl moiety is a validated hinge-binding pharmacophore in ALK kinase inhibition, as demonstrated by the co-crystal structure of compound 9 (PDB 6EBW) bound to human ALK at 2.46 Å resolution [1]. In this structure, the (S)-1-(5-fluoropyridin-2-yl)ethylamino fragment forms a bidentate hydrogen-bond interaction with the hinge residue Met1199, while the 5-fluoro substituent occupies a small hydrophobic pocket adjacent to the gatekeeper residue [1]. The target compound incorporates this exact 5-fluoropyridin-2-yl motif pre-installed on a biaryl scaffold, enabling direct elaboration into ALK inhibitor candidates without requiring late-stage fluoropyridine coupling. In contrast, 4-fluoro or 6-fluoro regioisomeric pyridyl-ethanamines would project the fluorine atom into sterically or electronically incompatible regions of the ATP-binding site, as inferred from the co-crystal geometry [1].

Anaplastic lymphoma kinase (ALK) Structure-based drug design Fluorine substitution

Synthetic Versatility: Primary Amine Handle Enables Direct Diversification vs. Ketone or Alcohol Precursor Limitations

The target compound presents a free primary amine (α-methylbenzylamine) that is directly amenable to amide coupling, reductive amination, and sulfonamide formation without requiring additional functional group interconversion steps. In contrast, the structurally closest commercially available precursor, 1-(4-(5-fluoropyridin-2-yl)phenyl)ethanone (CAS 1022154-73-9, MW 215.22 g/mol), requires a reductive amination or oxime reduction step to install the amine, adding 1–2 synthetic steps and reducing overall yield . The alcohol analog (4-(5-fluoropyridin-2-yl)phenyl)methanol (CAS 1257426-54-2, MW 203.21 g/mol) similarly requires activation (e.g., mesylation, bromination) followed by amination . The pre-formed primary amine in the target dihydrochloride salt thus conserves synthetic step count and enables direct incorporation into library synthesis protocols.

Parallel synthesis Amide coupling Reductive amination Building block utility

Commercially Specified Purity: 95% Baseline vs. Unspecified Purity of Non-Commercial Analogs

The target compound is commercially available from Matrix Scientific with a specified purity of 95% (2.5 g packaging) [1]. This provides a documented purity baseline for procurement and experimental reproducibility. In contrast, many structurally related biaryl ethanamine analogs (e.g., 4-(5-fluoropyridin-2-yl)benzaldehyde derivatives, CAS 1222164-20-6) are offered by multiple vendors with varying or unspecified purity grades, introducing batch-to-batch variability in downstream synthesis . The defined 95% purity specification and MDL registry number (MFCD32067041) provide traceability and quality assurance that is particularly valuable for multi-step synthetic campaigns where intermediate purity directly impacts final product yield and impurity profiles [1].

Quality control Purity specification Procurement standardization

Procurement-Guiding Application Scenarios for 1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine Dihydrochloride


ALK Inhibitor Lead Optimization: Building Block for Brain-Penetrant Kinase Inhibitors

Based on the validated 5-fluoropyridin-2-yl pharmacophore in ALK co-crystal structures [1], this dihydrochloride salt is ideally suited as a key intermediate for synthesizing ALK inhibitor candidates requiring CNS penetration. The biaryl scaffold provides extended π-surface for enhanced binding affinity, while the preserved TPSA of 38.9 Ų supports passive blood–brain barrier permeability [2]. Researchers pursuing ALK-positive non-small cell lung cancer (NSCLC) or anaplastic large cell lymphoma (ALCL) therapies should prioritize this building block over simpler monoaryl analogs, as the latter lack the structural dimensionality required for optimal ALK hinge-region engagement [1].

High-Throughput Parallel Library Synthesis: Pre-Installed Primary Amine Handle for Direct Diversification

The free primary amine group allows this compound to be directly incorporated into amide library synthesis without the additional reductive amination step required for the corresponding ketone precursor (CAS 1022154-73-9) . For medicinal chemistry groups running 96-well plate parallel synthesis, this saves one synthetic step per analog, translating to an estimated 20–40% reduction in total synthesis time per library plate (class-level estimate based on typical reductive amination cycle time). The dihydrochloride salt form further enables accurate automated weighing and dissolution in aqueous or polar organic solvent systems [2].

Kinase Selectivity Profiling: JAK2/TYK2 Pathway Probe Synthesis

The 5-fluoropyridin-2-yl ethanamine motif is also a key intermediate in the synthesis of JAK2-selective inhibitors . The target compound's biaryl scaffold provides an additional vector for installing substituents that can modulate selectivity between JAK family members (JAK1, JAK2, JAK3, TYK2). Procurement of this specific biaryl amine dihydrochloride enables the synthesis of probe molecules for dissecting JAK2-dependent signaling in myeloproliferative neoplasms, where selective JAK2 inhibition is therapeutically desired .

Structure–Activity Relationship (SAR) Expansion: Phenyl Ring as a Diversification Node

Unlike the simpler 1-(5-fluoropyridin-2-yl)ethanamine analog that lacks a substitution-ready phenyl ring, the target compound offers the para-phenylene spacer as an additional vector for introducing functional groups (halogens, methyl, methoxy, etc.) [2]. This enables systematic SAR exploration around the central phenyl ring to modulate physicochemical properties (logD, solubility) and target engagement without altering the critical 5-fluoropyridin-2-yl hinge-binding motif. For medicinal chemistry programs aiming to balance potency with ADME properties, this scaffold versatility is a key procurement consideration [2].

Quote Request

Request a Quote for 1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.